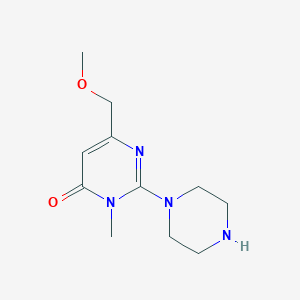

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

Molecular Formula |

C11H18N4O2 |

|---|---|

Molecular Weight |

238.29 g/mol |

IUPAC Name |

6-(methoxymethyl)-3-methyl-2-piperazin-1-ylpyrimidin-4-one |

InChI |

InChI=1S/C11H18N4O2/c1-14-10(16)7-9(8-17-2)13-11(14)15-5-3-12-4-6-15/h7,12H,3-6,8H2,1-2H3 |

InChI Key |

JFKXHEITTZADNO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1N2CCNCC2)COC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the Pyrimidine Core

A common approach to introducing piperazine into pyrimidinone systems involves nucleophilic aromatic substitution. For example, 2-chloro-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one may serve as a precursor, where the chlorine atom at position 2 is displaced by piperazine under basic conditions. This method mirrors the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives, where cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitated piperazine incorporation at 80–100°C.

Reaction Conditions :

- Precursor : 2-chloro-6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one

- Reagent : Piperazine (1.2–2.0 equivalents)

- Base : Cs₂CO₃ or K₂CO₃ (2.5–3.0 equivalents)

- Solvent : DMF or acetonitrile

- Temperature : 80–120°C, 12–24 hours

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Critical Parameters

Role of Bases in Piperazine Substitution

The choice of base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of piperazine, while Cs₂CO₃ provides a strong driving force for chloride displacement. In contrast, weaker bases (e.g., NaHCO₃) result in incomplete reactions, as observed in the synthesis of piperazinone derivatives.

Solvent Effects

Temperature Control

Elevated temperatures (80–120°C) are typically required for substitution reactions, but excessive heat may degrade sensitive intermediates. For example, in the synthesis of N-(6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamides, temperatures above 130°C led to decomposition of the pyrimidinone core.

Purification and Characterization

Chromatographic Techniques

- Column Chromatography : Silica gel with chloroform:methanol (9:1) effectively separates piperazine-containing products from unreacted starting materials.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (>99%), as demonstrated in the purification of (3′-chloro-biphenyl-4-yl)-(1-pyrimidin-2-yl-piperidin-4-yl)-methanone.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxymethyl and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it useful in biochemical studies.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Position 2 Substituent Variations

The 2-position substituent significantly impacts physicochemical and biological properties:

Key Insight : Replacing methylthio with piperazine improves water solubility (via protonation at physiological pH) and introduces hydrogen-bonding sites, which may enhance target engagement in biological systems.

Position 6 Substituent Variations

The 6-position substituent modulates steric bulk and electronic effects:

Key Insight : Methoxymethyl offers a compromise between hydrophilicity (via ether oxygen) and flexibility compared to rigid aryl or trifluoromethyl groups.

Position 3 Substituent Consistency

Most analogs retain a methyl group at position 3, suggesting its role in:

- Steric protection: Shielding the pyrimidinone ring from enzymatic degradation.

- Conformational rigidity : Restricting rotation to maintain pharmacophore geometry.

Example Pathway :

Chlorination of 6-(methoxymethyl)-3-methylpyrimidin-4(3H)-one with POCl₃.

Displacement of chloride with piperazine under basic conditions.

SAR Trends :

- Piperazine at Position 2 : May enhance CNS permeability or GPCR modulation.

- Methoxymethyl at Position 6 : Balances solubility and membrane permeability.

Physicochemical Properties

Biological Activity

6-(Methoxymethyl)-3-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one, with the CAS number 1707594-62-4, is a synthetic organic compound belonging to the pyrimidine family. Its molecular formula is , and it has a molecular weight of 238.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈N₄O₂ |

| Molecular Weight | 238.29 g/mol |

| CAS Number | 1707594-62-4 |

| Structure | Chemical Structure |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives, including this compound. Research indicates that similar compounds exhibit cytotoxic effects on various cancer cell lines, including those from myeloma and leukemia. For instance, molecular docking analyses have shown that these compounds can effectively bind to specific proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Apoptosis Induction : Compounds in this class have been shown to increase the expression of apoptosis-promoting genes such as p53 and Bax, leading to programmed cell death in cancer cells.

- Protein Binding : The ability of these compounds to bind to critical proteins (e.g., JAK/STAT pathways) involved in cell proliferation and survival indicates their potential as therapeutic agents .

- Molecular Docking : Computational studies have confirmed that these compounds interact with active site residues of target proteins, enhancing their efficacy against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, piperazine derivatives have been evaluated for antimicrobial activity. Studies have shown that various piperazine-based compounds exhibit significant antimicrobial effects against a range of bacterial strains, indicating their potential as antibiotic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are essential for drug development .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of piperazine derivatives and evaluated their effects on leukemia cell lines. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. This study highlights the potential for further exploration of this compound in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of piperazine derivatives showed that they possess significant activity against Gram-positive and Gram-negative bacteria. The study assessed minimum inhibitory concentrations (MICs) and found that certain modifications to the piperazine ring enhanced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.